molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No.: B029938
CAS No.: 2403-88-5
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin LC hydrazide is synthesized by reacting biotin with a hydrazide group. The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage . The reaction typically occurs under slightly acidic conditions (pH 4-6) in buffers such as sodium acetate .

Industrial Production Methods: In industrial settings, the production of Biotin LC hydrazide involves the oxidation of glycoproteins with sodium periodate to generate aldehyde groups. These aldehyde groups then react with the hydrazide group of Biotin LC hydrazide to form stable hydrazone bonds .

Chemical Reactions Analysis

Oxidation Reactions

TMP undergoes oxidation to form 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), a key intermediate in HALS synthesis. This reaction typically employs oxidizing agents like iodine or hydrogen peroxide under acidic conditions . For example:TMPI2/H2O22 2 6 6 Tetramethyl 4 piperidone\text{TMP}\xrightarrow{\text{I}_2/\text{H}_2\text{O}_2}\text{2 2 6 6 Tetramethyl 4 piperidone}Industrial processes use catalytic dehydrogenation with CuCr/Al2_2O3_3 at 120°C, achieving >97% selectivity .

Reagent Conditions Product Yield Source
I2_2/H2_2O2_2Acidic, 80°C2,2,6,6-Tetramethyl-4-piperidone85%
CuCr/Al2_2O3_3120°C, H2_2 atmosphere2,2,6,6-Tetramethyl-4-piperidone97.67%

Esterification and Acylation

TMP reacts with acyl chlorides or anhydrides to form esters, enhancing its utility in polymer stabilizers. A notable example is its reaction with methyl p-dimethylaminobenzoate:TMP+CH3OCOC6H4N CH3 2Ti OBu 44 p Dimethylaminobenzoyloxy TMP\text{TMP}+\text{CH}_3\text{OCOC}_6\text{H}_4\text{N CH}_3\text{ }_2\xrightarrow{\text{Ti OBu }_4}\text{4 p Dimethylaminobenzoyloxy TMP}This yields a crystalline product (m.p. 137–139°C) with applications in UV stabilization .

Key Data:

  • Reagent: Tetrabutyl titanate
  • Conditions: 170°C, 6 hours
  • Yield: ~95%

Substitution Reactions

TMP participates in nucleophilic substitution, particularly in synthesizing hindered amines. Reaction with naphthalene-2,6-dichloride dicarboxylic acid in THF produces bis(2,2,6,6-tetramethylpiperidine-4-yl)naphthalene-2,6-dicarboxylate:TMP+C12H6Cl2O4NaH THFBis TMP naphthalene dicarboxylate\text{TMP}+\text{C}_{12}\text{H}_6\text{Cl}_2\text{O}_4\xrightarrow{\text{NaH THF}}\text{Bis TMP naphthalene dicarboxylate}Outcome:

  • Yield: 25.6%
  • Characterization: 1^1H-NMR confirmed structure .

Coordination Chemistry

TMP acts as a ligand in metal complexes. For example, its reaction with Cu(II) salts forms stable complexes used in catalysis:TMP+CuCl2[Cu TMP 2Cl2]\text{TMP}+\text{CuCl}_2\rightarrow [\text{Cu TMP }_2\text{Cl}_2]Applications: Stabilization of enzymes and catalytic oxidation.

Radical Reactions

TMP derivatives like this compound-1-oxyl (Tanol) serve as spin labels in ESR studies. Reaction with flavans forms inclusion compounds with defined hyperfine splitting tensors :Tanol+FlavanInclusion Complex\text{Tanol}+\text{Flavan}\rightarrow \text{Inclusion Complex}ESR Data:

  • Azz=101.4textMHzA_{zz}=101.4\\text{MHz}
  • gzz=2.0085g_{zz}=2.0085

Comparative Reactivity

TMP’s steric hindrance and hydroxyl group dictate its reactivity compared to analogs:

Compound Reactivity Application
TMPHigh nucleophilicity, moderate oxidationHALS, biocides
2,2,6,6-TetramethylpiperidineNo hydroxyl group; lower polarityBase catalyst
2,2,6,6-Tetramethyl-4-piperidoneKetone group enables condensation reactionsPharmaceutical intermediates

Mechanistic Insights

  • Hydrogenation Mechanism: CuCrSr/Al2_2O3_3 promotes H2_2 dissociation, enhancing TAA conversion .
  • Antibacterial Action: N-Halamines release Cl+^+ radicals, disrupting microbial membranes via lipid peroxidation .

Scientific Research Applications

Polymer Chemistry

TMP is widely used as a light stabilizer in various polymer applications. Its ability to inhibit photodegradation makes it suitable for:

  • Polyamide 66 Fibers : TMP acts as a stabilizer for fibers containing acid blue dyes, enhancing their durability and longevity under UV exposure .
  • Hindered Amine Light Stabilizers (HALS) : It serves as an intermediate in the synthesis of HALS, which are critical for protecting polymers from light-induced degradation .

Pharmaceutical Applications

In pharmaceutical research, TMP has been utilized for:

  • Synthesis of Piperidinyloxy Free Radical Derivatives : TMP is an essential precursor in the preparation of various derivatives that exhibit biological activity .
  • Photodynamic Therapy Research : Studies have shown that TMP can facilitate the generation of singlet oxygen when irradiated in the presence of compounds like Camptothecin (CPT), which is significant for developing photodynamic therapy strategies against cancer .

Analytical Chemistry

TMP plays a role in improving analytical methods:

  • Green Chemistry Approaches : TMP has been used in studies focusing on chemoselective deoxidization processes under UV irradiation, showcasing its potential in environmentally friendly chemical practices .
  • Laboratory Analytical Methods : Its stability and reactivity make it a candidate for various analytical techniques aimed at determining chemical compositions and properties .

Case Study 1: Light Stabilization in Polymers

A study evaluated the effectiveness of TMP as a light stabilizer in polyamide fibers. The findings indicated that fibers treated with TMP exhibited significantly reduced degradation rates when exposed to UV light compared to untreated fibers. This application is crucial for industries relying on durable textiles.

Case Study 2: Photodynamic Therapy

Research involving the irradiation of CPT in dimethylsulfoxide (DMSO) solutions demonstrated that TMP enhances the formation of singlet oxygen. This property is being explored for its potential use in targeted cancer therapies, where localized treatment can minimize damage to surrounding healthy tissues.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Polymer ChemistryLight stabilizer for polyamide fibersEnhanced durability against UV degradation
Pharmaceutical ResearchSynthesis of piperidinyloxy derivativesPotential therapeutic applications
Analytical ChemistryChemoselective deoxidization under UV irradiationEnvironmentally friendly processes

Biological Activity

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a synthetic compound belonging to the class of piperidine derivatives. It is primarily recognized for its application in various industrial processes, particularly as a light stabilizer and antioxidant in polymers. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.

  • IUPAC Name : 2,2,6,6-tetramethylpiperidin-4-ol
  • Molecular Formula : C₉H₁₉NO
  • Molecular Weight : 157.257 g/mol
  • CAS Number : Not available

Biological Activity Overview

TMP has been studied for its various biological activities, including:

  • Antioxidant Properties : TMP exhibits significant antioxidant activity, which is beneficial in preventing oxidative stress-related damage in biological systems.
  • Stabilization Effects : It serves as a stabilizer for organic materials against light and thermal degradation.

The biological activity of TMP can be attributed to its ability to scavenge free radicals and inhibit oxidative processes. Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing cellular damage.

Antioxidant Activity

A study highlighted the antioxidant capabilities of TMP when tested against various free radicals. The results indicated that TMP effectively reduced oxidative stress markers in cellular models, demonstrating its potential as a protective agent against oxidative damage .

Light Stabilization

TMP has been utilized as a light stabilizer in polymers. Its effectiveness was evaluated in several case studies where it significantly improved the durability of polymeric materials under UV exposure. The compound's ability to absorb UV radiation and prevent photodegradation was quantitatively assessed .

Case Studies

Study ReferenceDescriptionFindings
Evaluation of TMP's antioxidant propertiesTMP significantly reduced oxidative stress markers in vitro.
Use of TMP as a light stabilizer in polymersEnhanced UV resistance and longevity of polymer materials were observed.
Synthesis and application of TMP derivativesDerivatives exhibited improved stability and antioxidant properties compared to TMP alone.

Toxicological Data

While TMP is generally considered safe at low concentrations, studies have indicated potential toxicity at higher doses. The compound is not naturally occurring and is only found in individuals exposed to it or its derivatives . Monitoring exposure levels is essential to mitigate any adverse health effects.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 2,2,6,6-Tetramethyl-4-piperidinol in laboratory settings?

  • Methodological Guidance :

  • Avoid contact with strong oxidizing agents (e.g., peroxides) and store in airtight, light-protected glass containers at room temperature (15–25°C). Use local exhaust ventilation and wear JIS T 8151-compliant dust masks and chemical-resistant gloves (JIS T 8116) during handling .
  • Secondary containment is recommended to prevent accidental spills. Contaminated waste must be disposed of at approved facilities compliant with regional regulations (e.g., Japan’s Pollutant Release and Transfer Register Act) .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use Unity-400 1H^1H-NMR for structural confirmation, focusing on the hydroxyl (-OH) and methyl group (-CH3_3) signals.
  • Infrared Spectroscopy (IR) : Identify the O-H stretch (~3200–3600 cm1^{-1}) and tertiary amine bands (C-N stretch at ~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., HP5988A) confirms the molecular ion peak at m/z 157.1467 (C9_9H19_{19}NO) .

Q. What are the optimal conditions for synthesizing derivatives like bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate?

  • Methodological Guidance :

  • Use zeolite-supported tetraisopropyltitanate as a catalyst. Optimize reaction parameters via orthogonal design:
  • Temperature : 60–80°C
  • Molar Ratio : 1:1 (dimethyl maleate to this compound)
  • Catalyst Loading : 2–4 wt% .
  • Monitor reaction progress via HPLC and confirm yields (>85%) using gravimetric analysis .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its single electron transfer (SET) reactivity?

  • Methodological Guidance :

  • The four methyl groups create steric barriers, limiting accessibility of the tertiary amine to electrophiles like singlet oxygen (1^1O2_2). Compare SET kinetics with less hindered analogs (e.g., DABCO) using quantum mechanical calculations (e.g., ∆Gact,aq,SET_{\text{act,aq,SET}}) and ESR to detect nitroxide radical formation .
  • Data Interpretation : Lower kchemk_{\text{chem}} values indicate slower SET due to hindered amine accessibility .

Q. What experimental strategies mitigate photoinstability during photochemical studies involving this compound?

  • Methodological Guidance :

  • Store solutions in amber glassware and conduct reactions under inert atmospheres (N2_2/Ar) to prevent UV-induced decomposition. Monitor degradation products (e.g., CO, NOx_x) via GC-MS .
  • Use stabilizers like Tinuvin® 770 (a polymeric HALS) to prolong photostability in polymer matrices .

Q. How does this compound compare to TEMP in detecting singlet oxygen?

  • Methodological Guidance :

  • Probe Efficiency : TEMP-OH (this compound) forms TEMPO radicals upon 1^1O2_2 exposure, detectable via ESR. Its hydroxyl group enhances solubility in polar solvents (e.g., DMSO) compared to TEMP.
  • Experimental Design : Compare ESR signal intensities under identical 1^1O2_2 generation conditions (e.g., methylene blue photosensitization). TEMP-OH shows 20–30% lower signal due to steric effects .

Q. What copolymerization techniques enhance the performance of this compound as a HALS in polymers?

  • Methodological Guidance :

  • Free-Radical Copolymerization : React with vinyl monomers (e.g., methyl acrylate) using AIBN initiators. Optimize monomer feed ratios (e.g., 1:5 HALS:monomer) to balance molecular weight (5,000–10,000 Da) and thermal stability .
  • Accelerated Aging Tests : Evaluate photostabilization in polypropylene films via carbonyl index (CI) measurements after UV exposure (ASTM D5208). Films with 1 wt% HALS show CI reduction by 40–60% .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVUCLWJZJHFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029655
Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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CAS No.

2403-88-5
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidine
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Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Record name 2,2,6,6-tetramethylpiperidin-4-ol
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Record name 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL
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Synthesis routes and methods I

Procedure details

2,2,6,6-tetramethyl-4-piperidinol was prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone (Aldrich) with sodium borohydride. It was purified by recrystallization from ligroin (bp 65-90). It formed colorless needles with mp 130-131; the reported mp is 128-131 (Lutz et al 1962).
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Synthesis routes and methods II

Procedure details

Accordingly, the invention relates to a process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol from triacetoneamine, which comprises reducing triacetoneamine in a manner known per se by catalytic hydrogenation in water or in a polar organic solvent or in a mixture thereof with water, to give 2,2,6,6-tetramethyl-4-piperidinol, adding a catalytic amount of an inorganic or organic acid to the solution of 2,2,6,6-tetramethyl-4-piperidinol as obtained or after concentrating the solution by distillation, without further purification and/or isolation of the intermediate, with the proviso that, if the solution of the intermediate is concentrated, the addition of acid is made before or after the distillation, and that the concentrated solution or melt may be diluted again with the same solvent or with another solvent, and subsequently reacting said solution or melt of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide in a molar excess of 1-35% in the temperature range from 60°-170° C.
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